Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine-carboxylate family, characterized by a pyrimidine ring fused with a tetrahydropyrimidinone core. Its structure includes a 4-ethylphenyl substituent at position 4 of the tetrahydropyrimidine ring and a piperazine moiety linked via a methyl group at position 4. The piperazine ring is further substituted with a 3-methylphenyl group (meta-methylbenzene) . Such derivatives are often synthesized via multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea/thiourea derivatives in the presence of Lewis acid catalysts .
Tetrahydropyrimidine derivatives are pharmacologically significant, with reported activities including antihypertensive, antibacterial, and antitumor effects . The piperazine moiety in this compound may enhance its pharmacokinetic properties, such as solubility and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
ethyl 4-(4-ethylphenyl)-6-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-20-9-11-21(12-10-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)22-8-6-7-19(3)17-22/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFGLWRIZMCVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC(=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes:
- THP : Tetrahydropyrimidine.
- logP and Polar Surface Area for the target compound are estimated based on structural analogs.
Key Structural and Functional Differences :
Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl and 3-methylphenyl groups confer moderate lipophilicity (estimated logP ~3.1), favoring membrane permeability. The methoxybenzoyl-piperazine derivative exhibits lower logP (2.88) due to the polar methoxy group, improving solubility for oral administration.
Piperazine Modifications: The 3-methylphenyl-piperazine in the target compound may enhance selectivity for serotonin or dopamine receptors, as seen in related CNS-active agents .
Biological Activity Correlations :
- Simpler analogs like (lacking a piperazine chain) show reduced molecular weight and logP, making them candidates for peripheral targets (e.g., antioxidant or antimicrobial applications).
- Chlorinated derivatives are associated with increased cytotoxicity, possibly due to halogen bonding with biological targets .
Research Findings and Pharmacological Insights
- Synthetic Accessibility : Compounds with piperazine side chains (e.g., ) require additional steps for functionalization, increasing synthesis complexity compared to simpler tetrahydropyrimidines .
- Crystallographic Data: Structural analogs (e.g., ) reveal planar pyrimidinone cores with puckered tetrahydropyrimidine rings, stabilized by intramolecular hydrogen bonds. These features may influence binding to enzyme active sites .
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